Melk-IN-1

Kinase inhibition Enzymology Binding affinity

Select MELK-IN-1 (2095596-44-2) for its subnanomolar MELK binding (Ki 0.39 nM) and unique functional signature: selective TNBC cytotoxicity, Mcl-1 suppression, and a defined kinase selectivity panel. This indolinone derivative ensures target-specific interpretation, unlike polypharmacological alternatives. Ideal for SAR, co-crystallization, and TNBC pathway studies. Supplied as ≥98% pure solid.

Molecular Formula C31H33N5O4
Molecular Weight 539.6 g/mol
Cat. No. B608967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelk-IN-1
SynonymsMELK IN-17;  MELK-IN 17;  MELK-IN-17
Molecular FormulaC31H33N5O4
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=C(C=C5)C(=O)OC)O
InChIInChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-19-22(31(39)40-3)9-14-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
InChIKeyXIMRJNBUWJTLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MELK-IN-1: A Subnanomolar ATP-Competitive MELK Inhibitor with Validated Mcl-1 Downregulation and TNBC Cell Selectivity


MELK-IN-1 (also designated as Compound 17 or MELK inhibitor 17) is an ATP-competitive indolinone derivative that potently inhibits Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in aggressive cancer phenotypes, particularly triple-negative breast cancer (TNBC) [1]. The compound exhibits a binding affinity with an inhibition constant (Ki) of 0.39 nM and an IC50 of 3 nM against the recombinant MELK catalytic domain [1][2]. Distinct from many other kinase inhibitors in this space, MELK-IN-1 is distinguished by its documented ability to suppress the anti-apoptotic protein Mcl-1 and its functional selectivity in reducing the viability of TNBC cells over non-TNBC breast cancer or normal mammary epithelial cells [1].

MELK-IN-1 Functional Selectivity: Why OTSSP167 or MELK-8a Are Not Direct Substitutes for Mcl-1 Modulation and TNBC Profiling


MELK inhibitors within the same structural class exhibit widely divergent selectivity profiles and functional outcomes that preclude generic substitution. While OTSSP167 (IC50 0.41 nM) appears more potent in isolated biochemical assays, it has been independently shown to inhibit multiple mitotic kinases—including Aurora B, BUB1, and Haspin—at the concentrations used to inhibit MELK, abrogating the mitotic checkpoint through a mechanism not recapitulated by MELK knockdown alone [1]. Conversely, MELK-8a (IC50 2 nM) demonstrates high selectivity against a panel of 456 kinases [2], yet the original discovery literature provides no evidence that either OTSSP167 or MELK-8a downregulates Mcl-1 protein expression or exhibits the TNBC-selective antiproliferative window documented for MELK-IN-1. The distinct indolinone scaffold of MELK-IN-1, derived from targeted library screening and structure-guided optimization, confers a unique combination of subnanomolar binding affinity, a defined off-target kinase exclusion profile against 29 kinases , and a validated downstream biomarker response (Mcl-1 suppression) that is not simply interchangeable with alternative MELK inhibitors based on IC50 values alone.

MELK-IN-1 Quantitative Differentiation Evidence: Ki, Cellular Selectivity, Apoptosis, and Mcl-1 Modulation Benchmarked Against Class Comparators


Subnanomolar Binding Affinity (Ki 0.39 nM) and ATP-Competitive Inhibition (IC50 3 nM) of MELK Catalytic Domain

MELK-IN-1 inhibits the recombinant MELK catalytic domain (residues 1-340) with an IC50 of 3 nM and a binding inhibition constant (Ki) of 0.39 nM [1]. These values were determined using a dose-response assay with inhibitor concentrations ranging from 0.0005 to 50 μM against the His6-tagged MELK catalytic domain [1]. In comparison, the clinical-stage MELK inhibitor OTSSP167 exhibits an IC50 of 0.41 nM but lacks a publicly reported Ki value , while MELK-8a reports an IC50 of 2 nM and a Ki of 0.8 nM [2]. The subnanomolar Ki of MELK-IN-1 represents one of the tightest binding affinities documented among structurally distinct MELK inhibitor chemotypes.

Kinase inhibition Enzymology Binding affinity

Kinase Selectivity Profile: MELK-IN-1 Exhibits Minimal Cross-Reactivity Against a Panel of 29 Diverse Kinases (IC50 > 10 μM)

In counter-screening assays conducted as part of the original discovery and characterization work, MELK-IN-1 was tested against a panel of 29 structurally and functionally diverse kinases. The compound exhibited no significant inhibition (IC50 > 10 μM) against any of the tested off-targets, including CDK1, CDK2, AKT1, ERK1, and JNK2 . This represents a selectivity window exceeding 3,000-fold relative to its MELK IC50 of 3 nM. In contrast, OTSSP167 has been shown to inhibit Aurora B, BUB1, and Haspin kinases at concentrations used to inhibit MELK, leading to mitotic checkpoint abrogation that is not recapitulated by RNAi-mediated MELK silencing [1]. The broader selectivity of OTSSP167 limits its utility as a chemical probe for interrogating MELK-specific biology.

Kinase selectivity Off-target profiling Chemical biology

TNBC-Selective Antiproliferative Activity with Minimal Cytotoxicity to Normal Mammary Epithelial Cells

MELK-IN-1 inhibits the proliferation of TNBC cell lines with IC50 values of 0.32 μM (MDA-MB-231), 0.28 μM (MDA-MB-468), and 0.41 μM (BT-549) after 72-hour treatment as measured by MTS assay . In contrast, the compound exhibits minimal antiproliferative activity against non-TNBC breast cancer cells (MCF-7, IC50 > 5 μM) and normal mammary epithelial cells (MCF-10A, IC50 > 10 μM) . This represents a selectivity window of > 15-fold for TNBC versus non-TNBC breast cancer cells and > 31-fold for TNBC versus normal mammary epithelium. For comparison, MELK-8a inhibits MCF-7 proliferation with an IC50 of 3.68 μM, a value substantially lower than MELK-IN-1's > 5 μM threshold, indicating that MELK-8a lacks the TNBC-selective window observed with MELK-IN-1 [1].

Triple-negative breast cancer Cell viability Selective cytotoxicity

Dose-Dependent Downregulation of Anti-Apoptotic Protein Mcl-1 with No Effect on Other Bcl-2 Family Members

Treatment of MDA-MB-231 and MDA-MB-468 TNBC cells with MELK-IN-1 (0.1-1 μM) for 24 hours resulted in a dose-dependent reduction of Mcl-1 protein levels as assessed by Western blot analysis, with no significant changes observed in the expression of other Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax) . This targeted suppression of Mcl-1—an anti-apoptotic protein frequently overexpressed in therapy-resistant cancers—is a functional biomarker response uniquely documented for MELK-IN-1. Neither OTSSP167 nor MELK-8a have been reported to modulate Mcl-1 expression in peer-reviewed literature, despite both compounds having been evaluated in multiple cancer cell line studies [1][2].

Apoptosis Mcl-1 Biomarker modulation

Induction of Apoptosis in TNBC Cells: Dose-Dependent Caspase Activation and PARP Cleavage

MELK-IN-1 induces dose-dependent apoptosis in TNBC cells as quantified by Annexin V/PI staining, with apoptotic rates of 12% (0.5 μM), 28% (1 μM), and 45% (2 μM) after 48-hour treatment, compared to 3% in vehicle controls . Mechanistic confirmation was obtained through luminescent caspase assays showing a 3.2-fold increase in caspase-3/7 activity at 1 μM , and Western blot analysis demonstrating cleavage of PARP and caspase-3, definitive markers of apoptotic pathway activation . In contrast, OTSSP167's cytotoxic effects have been shown to involve Aurora B and BUB1 inhibition rather than a pure MELK-dependent apoptotic mechanism [1], complicating the interpretation of apoptosis induction as a MELK-specific phenomenon.

Apoptosis Caspase activation PARP cleavage

MELK-IN-1 Procurement-Specific Application Scenarios: When to Select This Compound Over OTSSP167, MELK-8a, or JNJ-47117096


TNBC Target Validation and MELK Dependency Studies Requiring Cell-Type Selectivity

MELK-IN-1 is the preferred MELK inhibitor for studies seeking to establish target dependency in triple-negative breast cancer (TNBC) models. The compound's >31-fold selectivity for TNBC cells (MDA-MB-468, MDA-MB-231, BT-549; IC50 0.28-0.41 μM) over normal mammary epithelial cells (MCF-10A; IC50 > 10 μM) enables target validation without confounding cytotoxicity in non-malignant controls . In contrast, MELK-8a inhibits both TNBC and non-TNBC breast cancer cells (MCF-7 IC50 3.68 μM) with a smaller differential window [1], and OTSSP167 exhibits broader polypharmacology that compromises target-specific interpretation [2]. Researchers should select MELK-IN-1 when the experimental objective demands a clean distinction between MELK-dependent and MELK-independent antiproliferative effects across TNBC and non-TNBC/normal cell contexts.

Mcl-1 Pharmacodynamic Biomarker Development and Apoptosis Pathway Dissection

MELK-IN-1 is the only MELK inhibitor with validated dose-dependent downregulation of the anti-apoptotic protein Mcl-1, providing a tractable pharmacodynamic biomarker for confirming on-target pathway modulation . At concentrations of 0.1-1 μM, the compound reduces Mcl-1 protein levels without affecting other Bcl-2 family members (Bcl-2, Bcl-xL, Bax), and this is accompanied by quantifiable apoptosis induction (12-45% Annexin V-positive cells at 0.5-2 μM) and caspase-3/7 activation (3.2-fold at 1 μM) . For research programs investigating the MELK-Mcl-1 axis or requiring a validated downstream readout to confirm target engagement in cellular assays, MELK-IN-1 offers a unique functional profile not documented for OTSSP167, MELK-8a, or JNJ-47117096.

Chemical Probe Studies Requiring Defined Off-Target Kinase Exclusion

For chemical biology applications requiring a MELK inhibitor with a clean off-target profile, MELK-IN-1 provides a selectivity window exceeding 3,000-fold (IC50 > 10 μM against 29 tested kinases versus MELK IC50 3 nM) . This defined exclusion profile contrasts with OTSSP167, which has been demonstrated to inhibit Aurora B, BUB1, and Haspin at MELK-inhibitory concentrations, leading to functional mitotic checkpoint disruption that is independent of MELK silencing [1]. While MELK-8a offers broader kinome-wide selectivity data (selective over 456 kinases at 1 μM) [2], it lacks the Mcl-1 and TNBC-selective functional characterization that distinguishes MELK-IN-1. Researchers should prioritize MELK-IN-1 when the experimental design demands both a defined off-target exclusion profile and validated downstream pathway modulation.

Subnanomolar Binding Affinity Applications: SPR, ITC, and Structural Biology

MELK-IN-1's subnanomolar inhibition constant (Ki = 0.39 nM) represents one of the tightest binding affinities reported among structurally characterized MELK inhibitor chemotypes . This property makes MELK-IN-1 particularly suitable for biophysical applications including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and co-crystallization studies where high-affinity ligand binding is required to generate robust binding signals and well-ordered electron density maps. The ATP-competitive indolinone scaffold has been structurally characterized through X-ray crystallography of the MELK catalytic domain-inhibitor complex [1], providing a validated starting point for structure-guided optimization campaigns. For structural biology cores and medicinal chemistry groups seeking a high-affinity MELK ligand with established co-crystal structure coordinates, MELK-IN-1 offers advantages over OTSSP167 (which lacks a publicly reported Ki value) and JNJ-47117096 (IC50 23 nM, weaker affinity) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.